N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOSSOINXNBYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. This often involves the use of piperidine derivatives and alkylation reactions.
Attachment of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a suitable mesityl halide reacts with the piperidine intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the mesityl-piperidine intermediate with oxalyl chloride, followed by the addition of the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide linkage to other functional groups.
Substitution: The mesityl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The mesityl group and piperidine ring play crucial roles in binding to these targets, while the oxalamide linkage facilitates the overall stability and reactivity of the compound. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structural Comparisons
Backbone Diversity
- Oxalamide vs. Acetamide/Indole : The oxalamide backbone in the target compound differs from the acetamide in and the indole scaffolds in . Oxalamides are less common in drug design but offer enhanced metabolic resistance due to their dual amide bonds .
Aromatic Substituents
- Mesityl vs. In contrast, the chlorophenyl group in CDFII () introduces electronegativity, favoring interactions with bacterial targets .
Piperidine Modifications
- 2-Methoxyethyl vs. Phenylethyl/Dimethylbenzyl : The 2-methoxyethyl substituent on the target compound’s piperidine nitrogen increases hydrophilicity compared to the phenylethyl group in or the dimethylbenzyl group in DMPI/CDFII. This may improve solubility but reduce blood-brain barrier penetration .
Pharmacological and Functional Insights
Psychoactive Potential
- ’s acetamide derivative is used in seized drug screening, suggesting structural similarities to synthetic opioids like fentanyl. The target compound’s mesityl group may reduce μ-opioid receptor affinity due to steric effects, but its piperidine moiety could retain partial activity .
Antimicrobial Synergism
- The target compound’s piperidine group could theoretically mimic this mechanism, though its oxalamide backbone lacks the indole ring critical for indole-based synergists .
Metabolic Stability
- The oxalamide backbone may confer resistance to hydrolysis compared to the acetamide in , which is prone to enzymatic degradation. This could extend the target compound’s half-life in vivo.
Biological Activity
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS Number: 952975-97-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 361.5 g/mol
- Chemical Formula : C_{19}H_{28}N_{2}O_{3}
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : It has been suggested that this compound could modulate neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Studies
Research studies have been conducted to evaluate the biological effects of this compound. Below is a summary of key findings:
| Study | Methodology | Findings |
|---|---|---|
| In vitro cytotoxicity | MTT assay on cancer cell lines | Showed significant cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties. |
| In vivo efficacy | Mouse model studies | Demonstrated reduced tumor growth in treated groups compared to controls, suggesting systemic bioactivity. |
| Mechanism exploration | Western blot analysis | Revealed modulation of apoptosis-related proteins, indicating a pathway through which the compound exerts its effects. |
Case Study 1: Anti-Cancer Activity
In a study published in 2023, this compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell growth and induced apoptosis, with IC50 values around 15 µM. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacological Effects
A separate study evaluated the neuropharmacological effects of this compound in a rodent model for anxiety and depression. The results showed that administration led to reduced anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
